Bis(tetrazole-5-ylmethyl)sulfide
Overview
Description
“Bis(tetrazole-5-ylmethyl)sulfide” is a chemical compound with the molecular formula C4H6N8S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of bis-tetrazoles involves the use of amines and ethyl orthoformate, sodium azide in glacial acetic acid . The tetrazole function is metabolically stable and this feature, along with a close resemblance between the acidic character of the tetrazole group and the carboxylic group, has inspired syntheses of potential therapeutic agents .Molecular Structure Analysis
The structure of bis-tetrazoles has been deduced by X-ray crystallography . They are described as N,N′-phenyltetrazole podands linked with aliphatic chains containing oxygen, nitrogen, and sulfur atoms .Chemical Reactions Analysis
Tetrazoles have wide applications as corrosion inhibitors, analytical reagents, high-energy materials, and components of ionic liquid and gas generating compositions . They play an important role in coordination chemistry as ligands . The tetrazole ring is resistant to the action of acids, bases, and reducing agents .Scientific Research Applications
Pyrolysis Mechanism Study
- Scientific Field : Chemistry, specifically the study of energetic materials .
- Application Summary : Bis-tetrazole compounds, due to their high nitrogen content, insensitivity, and high thermal stability, have been widely used in energetic materials, especially in gun propellant application areas . The thermal decomposition process of these compounds is of particular interest .
- Methods and Procedures : The thermal decomposition process and gas products were analyzed using TG-DSC-FTIR analysis . After the removal of crystal water in the molecule, the thermal decomposition mechanism was investigated by condensed-phase thermolysis by multiple mode calorimetry (MMC) assisted by SEM, FTIR, and XPS .
- Results and Outcomes : The results revealed that the pyrolysis process was a complex reaction, including three main mass loss stages . The main gaseous products, including HCN, HN3, and NH3, were then released from the decomposition .
Synthesis of Multidentate Chalcogen-Containing Ligands
- Scientific Field : Organic Chemistry .
- Application Summary : Derivatives of bis(2-bromoethyl) sulfide are synthesized and characterized as potential electron-donating multidentate ligands . These are promising for the preparation of coordination compounds and as components of catalytic systems for catalytic transformations of ethylene .
- Methods and Procedures : The synthesis of these ligands was achieved by direct reaction of bis(2-bromoethyl) sulfide with potassium thiolates generated in situ from the corresponding thiols in alcohol or aqueous alcohol .
- Results and Outcomes : The synthesized compounds were characterized by IR and 1H and 13C NMR spectra . The synthesized compounds are potential electron-donating multidentate ligands that are promising for the preparation of coordination compounds and as components of catalytic systems for catalytic transformations of ethylene .
Corrosion Inhibitors
- Scientific Field : Materials Science .
- Application Summary : Tetrazoles have wide applications as corrosion inhibitors . They can be used to protect metals from corrosion, especially in acidic environments .
- Methods and Procedures : The tetrazole compounds are usually applied to the metal surface in a solution form . The tetrazole molecules adsorb onto the metal surface, forming a protective layer that prevents corrosive substances from reaching the metal .
- Results and Outcomes : The effectiveness of the tetrazole as a corrosion inhibitor can be measured using electrochemical techniques . The results show a significant reduction in corrosion rate when the tetrazole is applied .
Conversion of Metal Oxides and Chlorides into Sulfides
- Scientific Field : Inorganic Chemistry .
- Application Summary : Bis(trimethylsilyl)sulfide, a compound similar to Bis(tetrazole-5-ylmethyl)sulfide, is a reagent for the conversion of metal oxides and chlorides into the corresponding sulfides .
- Methods and Procedures : This transformation exploits the affinity of silicon (IV) for oxygen and halides . An idealized reaction is: .
- Results and Outcomes : The reaction results in the conversion of metal oxides and chlorides into their corresponding sulfides .
Analytical Reagents
- Scientific Field : Analytical Chemistry .
- Application Summary : Tetrazoles can be used as analytical reagents . They can react with various substances, making them useful in the detection and quantification of many chemical species .
- Methods and Procedures : The specific methods and procedures would depend on the particular analytical application. Generally, the tetrazole compound would be used to react with the substance of interest, and the resulting reaction product would be measured using appropriate analytical techniques .
- Results and Outcomes : The results would depend on the specific analytical application. In general, the use of tetrazoles as analytical reagents can provide accurate and reliable measurements of various chemical species .
High-Energy Materials
- Scientific Field : Materials Science .
- Application Summary : Tetrazoles are used in high-energy materials . Due to their high nitrogen content and stability, they are used in the creation of materials that release a large amount of energy when decomposed .
- Methods and Procedures : The specific methods and procedures would depend on the particular application. Generally, the tetrazole compound would be incorporated into a material, and the energy release properties of the material would be measured using appropriate techniques .
- Results and Outcomes : The results would depend on the specific application. In general, the use of tetrazoles in high-energy materials can result in materials that release a large amount of energy when decomposed .
Future Directions
Tetrazoles have been attracting attention in various fields due to their stability and versatility . They have wide applications in areas such as corrosion inhibitors, analytical reagents, high-energy materials, and components of ionic liquid and gas generating compositions . Future research may focus on expanding these applications and exploring new ones.
properties
IUPAC Name |
5-(2H-tetrazol-5-ylmethylsulfanylmethyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N8S/c1(3-5-9-10-6-3)13-2-4-7-11-12-8-4/h1-2H2,(H,5,6,9,10)(H,7,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPOABNUILWGHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNN=N1)SCC2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380422 | |
Record name | 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2H-tetrazol-5-ylmethylsulfanylmethyl)-2H-tetrazole | |
CAS RN |
4900-33-8 | |
Record name | 5,5'-[Sulfanediylbis(methylene)]bis(2H-tetrazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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